1,1,2,2,3,3,4,4,4-Nonafluoro-N-methyl-1-butanesulfinamide
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Overview
Description
1,1,2,2,3,3,4,4,4-Nonafluoro-N-methyl-1-butanesulfinamide is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart high stability and resistance to degradation. This compound is used in various scientific and industrial applications due to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4,4-Nonafluoro-N-methyl-1-butanesulfinamide typically involves the fluorination of butanesulfonyl chloride. The process begins with the preparation of butanesulfonyl fluoride through a fluorine substitution reaction using potassium chloride. This intermediate is then subjected to electrochemical fluorination in the presence of anhydrous hydrogen fluoride under a nitrogen atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of advanced electrochemical cells and controlled reaction conditions ensures high yield and purity of the final product. The process is optimized to minimize by-products and enhance the efficiency of fluorination.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,3,3,4,4,4-Nonafluoro-N-methyl-1-butanesulfinamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles such as amines, phenoxides, and enolates.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and phenoxides. The reactions are typically carried out under controlled conditions to ensure selective substitution and high yield of the desired products.
Major Products Formed
The major products formed from these reactions include sulfonamides, aryl nonaflates, and alkenyl nonaflates. These products are valuable intermediates in various chemical syntheses .
Scientific Research Applications
1,1,2,2,3,3,4,4,4-Nonafluoro-N-methyl-1-butanesulfinamide has several scientific research applications:
Biology: The compound’s stability and resistance to degradation make it useful in biological studies, particularly in the development of fluorinated biomolecules.
Medicine: Its unique properties are explored in medicinal chemistry for the development of drugs with enhanced stability and bioavailability.
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3,4,4,4-Nonafluoro-N-methyl-1-butanesulfinamide involves its interaction with nucleophiles, leading to substitution reactions. The fluorine atoms create a highly electron-withdrawing environment, making the compound an effective electrophile. This property is exploited in various chemical reactions to achieve selective substitution and synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
Perfluorobutanesulfonyl Fluoride: Similar in structure but differs in the presence of a sulfonyl fluoride group instead of a sulfinamide group.
1,1,1,2,2,3,3,4,4-Nonafluoro-4-methoxybutane: Contains a methoxy group instead of a sulfinamide group.
N,N-Bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-N-(trifluoromethyl)amine: Features a different substitution pattern on the butane backbone.
Uniqueness
1,1,2,2,3,3,4,4,4-Nonafluoro-N-methyl-1-butanesulfinamide is unique due to its sulfinamide group, which imparts distinct reactivity and stability compared to other fluorinated compounds. Its ability to undergo selective substitution reactions makes it a valuable reagent in synthetic chemistry.
Properties
CAS No. |
51735-83-2 |
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Molecular Formula |
C5H4F9NOS |
Molecular Weight |
297.14 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonafluoro-N-methylbutane-1-sulfinamide |
InChI |
InChI=1S/C5H4F9NOS/c1-15-17(16)5(13,14)3(8,9)2(6,7)4(10,11)12/h15H,1H3 |
InChI Key |
PTROXKPIEQDCST-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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